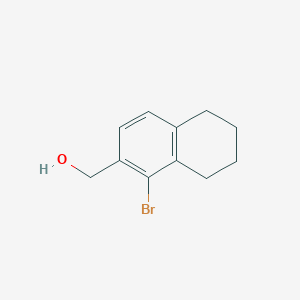
1-Bromo-5,6,7,8-tetrahydro-2-naphthalenemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-5,6,7,8-tetrahydro-2-naphthalenemethanol is an organic compound with the molecular formula C11H13BrO It is a brominated derivative of tetrahydronaphthalenemethanol, characterized by the presence of a bromine atom at the first position of the naphthalene ring
Méthodes De Préparation
The synthesis of 1-Bromo-5,6,7,8-tetrahydro-2-naphthalenemethanol typically involves the bromination of 5,6,7,8-tetrahydro-2-naphthalenemethanol. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Analyse Des Réactions Chimiques
1-Bromo-5,6,7,8-tetrahydro-2-naphthalenemethanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amine groups, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 5,6,7,8-tetrahydro-2-naphthalenemethanol.
Common reagents used in these reactions include sodium hydroxide, potassium cyanide, and hydrogen gas in the presence of a palladium catalyst. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Bromo-5,6,7,8-tetrahydro-2-naphthalenemethanol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the preparation of novel materials with specific properties, such as polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of 1-Bromo-5,6,7,8-tetrahydro-2-naphthalenemethanol is not well-studied. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The bromine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
1-Bromo-5,6,7,8-tetrahydro-2-naphthalenemethanol can be compared with other brominated naphthalene derivatives, such as:
2-Bromo-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone: This compound has a similar structure but differs in the position of the bromine atom and the presence of an ethanone group.
6-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol: This compound has the bromine atom at the sixth position and a hydroxyl group at the first position.
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: This compound has a more complex structure with additional methyl groups and hydrogenation.
Propriétés
Formule moléculaire |
C11H13BrO |
|---|---|
Poids moléculaire |
241.12 g/mol |
Nom IUPAC |
(1-bromo-5,6,7,8-tetrahydronaphthalen-2-yl)methanol |
InChI |
InChI=1S/C11H13BrO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h5-6,13H,1-4,7H2 |
Clé InChI |
NHCCBYAVPXPPCS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C=CC(=C2Br)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















